molecular formula C15H21FN2O3S B2395834 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide CAS No. 1235289-46-9

2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2395834
M. Wt: 328.4
InChI Key: LJNPBLWNAUOAML-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide, also known as FMPA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. FMPA belongs to the class of piperidine-based compounds and has been found to exhibit a range of biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide involves the reaction of 4-fluoroacetophenone with methylsulfonyl piperidine followed by reaction with N-bromoacetamide and subsequent dehydrohalogenation to form the final product.

Starting Materials
4-fluoroacetophenone, methylsulfonyl piperidine, N-bromoacetamide

Reaction
Step 1: 4-fluoroacetophenone is reacted with methylsulfonyl piperidine in the presence of a base such as potassium carbonate to form the corresponding imine intermediate., Step 2: The imine intermediate is then reacted with N-bromoacetamide in the presence of a base such as sodium hydride to form the corresponding bromoacetamide intermediate., Step 3: The bromoacetamide intermediate is then subjected to dehydrohalogenation using a base such as potassium tert-butoxide to form the final product, 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide.

Mechanism Of Action

The exact mechanism of action of 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is not fully understood. However, it is believed to act as a modulator of the dopamine system in the brain. 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has been shown to increase the release of dopamine in the nucleus accumbens, a key brain region involved in reward and addiction. 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has also been found to modulate the activity of the sigma-1 receptor, which is involved in a range of physiological functions, including pain perception and mood regulation.

Biochemical And Physiological Effects

2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has also been found to have antipsychotic effects in animal models of schizophrenia. In addition, 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has been shown to have potential as a treatment for drug addiction and depression.

Advantages And Limitations For Lab Experiments

2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has also been found to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its pharmacological properties. In addition, 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has not yet been tested in human clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for the study of 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide. One area of research is the development of 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide as a therapeutic agent for the treatment of pain, inflammation, and psychiatric disorders. Further research is also needed to fully elucidate the mechanism of action of 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide and its potential as a modulator of the dopamine system and sigma-1 receptor. In addition, future studies could investigate the safety and efficacy of 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide in human clinical trials, and explore its potential as a treatment for drug addiction and depression.
Conclusion:
In conclusion, 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a promising compound with potential as a therapeutic agent for the treatment of pain, inflammation, and psychiatric disorders. Its mechanism of action is not fully understood, but it is believed to act as a modulator of the dopamine system and sigma-1 receptor. Further research is needed to fully elucidate the pharmacological properties of 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide, and to explore its potential as a treatment for drug addiction and depression.

Scientific Research Applications

2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects. 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has also been shown to have potential as a treatment for drug addiction and depression. Several research studies have been conducted to investigate the pharmacological properties of 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide, and its potential as a therapeutic agent.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-22(20,21)18-8-6-13(7-9-18)11-17-15(19)10-12-2-4-14(16)5-3-12/h2-5,13H,6-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNPBLWNAUOAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

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